molecular formula C13H11BrN2OS B12043201 N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B12043201
M. Wt: 323.21 g/mol
InChI Key: HBHOLFJCYAYYLQ-OQLLNIDSSA-N
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Description

N’-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group and a thienyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 2-thienylacetic acid hydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3-bromophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide stands out due to its unique combination of a bromophenyl group and a thienyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H11BrN2OS/c14-12-6-2-1-4-10(12)9-15-16-13(17)8-11-5-3-7-18-11/h1-7,9H,8H2,(H,16,17)/b15-9+

InChI Key

HBHOLFJCYAYYLQ-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)Br

Origin of Product

United States

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